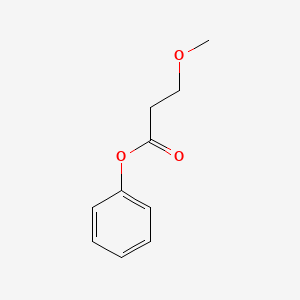

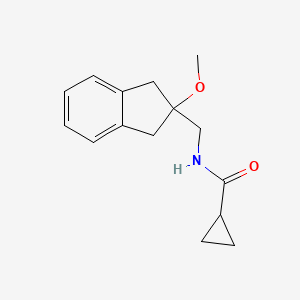

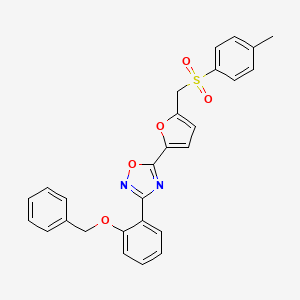

3-Methoxypropionic acid phenyl ester

Übersicht

Beschreibung

Asymmetric Synthesis with Sugar Derivatives

The asymmetric synthesis of 3-methoxy-3-phenylpropionic acid (V) was achieved through methoxy-mercuration of cinnamic esters derived from sugar derivatives, followed by reductive demercuration with sodium borohydride. The process yielded optical yields ranging from 1 to 27%, with the specific rotation of the product decreasing upon extended methoxy-mercuration time. The absolute configurations of the synthesized compounds were determined to be (S)(−)-configurations .

Enzymatic Dehydrogenation of 3-Phenylpropionic Acid

3-Phenylpropionic acid, a bacterial degradation product of phenylalanine, is specifically dehydrogenated by medium chain acyl-CoA dehydrogenase (MCAD) to form trans-cinnamoyl-CoA. This reaction is significant in the context of MCAD deficiency, where the metabolite's glycine-conjugate serves as a diagnostic marker. The study provided insights into the specificity of 3-phenylpropionyl-CoA for MCAD and suggested an alternative electron acceptor mechanism in vivo .

Reactivity of 'Active Ester' Derivatives

The reactivity of 'active esters' derived from 3-phenylpropionic acid was studied using DCC/HOBt-mediated reactions. The study aimed to understand the reactivity order of these esters and related derivatives with various nucleophiles, which is crucial for the development of new classes of non-symmetry cross-linkers. The reactivity order was found to be significantly different among the tested compounds .

Cation-π Interactions in Molecular Complexes

A molecular complex formed between 3-phenylpropionic acid choline ester and tetraethylresorcin arene demonstrated multiple cation-π interactions. The choline ester was captured by the bowl-shaped arene, forming a folded structure that allowed close contacts between its trimethylammonium moiety and the phenyl ring .

Crystal Structure and Electronic Properties

The crystal structures and electronic properties of three phenylpropionic acid derivatives were determined using X-ray powder diffraction and DFT calculations. The study revealed intermolecular hydrogen bonding patterns and high kinetic stability indicated by the HOMO-LUMO energy gap .

Structure of Trifluoro-Methoxy-Phenylpropionic Acid Ester

The crystal structure of a trifluoro-methoxy-phenylpropionic acid ester was determined, providing insights into the orientation of the ester group and other geometrical parameters. The study contributes to the understanding of the molecular structure of such esters .

Enol Tautomer of Methoxy-Hydroxy-Phenylpyruvic Acid

The enol tautomer of 3-methoxy-4-hydroxy-5-chloro-phenylpyruvic acid and its acetate ester were confirmed through X-ray crystallography and NMR spectroscopy. The study provided evidence for the existence of the enolate tautomer form in solution .

Electrolysis and Isomerization of Arylpropionic Acids

The electrolysis of substituted 3-arylpropionic acids led to the investigation of possible rearrangements of free radicals. The study suggested a novel type of rearrangement involving acyloxy radicals and provided insights into the mechanism of isomerizations during electrolysis .

Free-Radical Reaction with Alk-1-enes

The free-radical addition of the methyl ester and nitrile of 3-methoxypropionic acid to alkenes resulted in the formation of various adducts. The study explored the reaction pathways and the formation of by-products, contributing to the understanding of free-radical chemistry .

Structure Analysis of 3-Phenylpropionic Acid Derivatives

The structure determination of 3-phenylpropionic acid and its derivatives was accomplished using laboratory X-ray powder diffraction data. The study analyzed intermolecular interactions and the conformational differences within the crystallographic asymmetric unit, providing a detailed understanding of the molecular structures .

Wissenschaftliche Forschungsanwendungen

1. Electrolysis and Radical Formation

3-Methoxypropionic acid phenyl ester is involved in the electrolysis of substituted 3-arylpropionic acids. This process examines the rearrangement of free radicals formed through the discharge of anions. Notably, 3,3,3-Triphenylpropionic acid in methanol produces the phenyl ester of 3,3-diphenyl-3-methoxypropionic acid, indicating a novel type of rearrangement of acyloxy radicals (Breederveld & Kooyman, 2010).

2. Free-Radical Reactions

The free-radical addition of the methyl ester and nitrile of 3-methoxypropionic acid to alkenes is another key application. Initiated with ditert-butyl peroxide, this process leads to the formation of various substituted propionic acids. The reaction also produces a small quantity of by-products through the partial dissociation of specific radicals (Ogibin, Il'ina & Nikishin, 1967).

3. Asymmetric Synthesis

Asymmetric synthesis involving methoxy-mercuration of cinnamic esters of sugar derivatives utilizes 3-methoxypropionic acid phenyl ester. This synthesis leads to the production of 3-methoxy-3-phenylpropionic acid in varying optical yields, demonstrating the potential for creating specific stereoisomers in chemical synthesis (Kawana & Emoto, 1967).

4. Analysis of Cinnamic Acid Derivatives

In the gas chromatographic analysis of esterified cinnamic acid from Hoya latices, methyl 3-methoxy-3-phenylpropionate is formed as an artifact. This highlights its role in the analytical chemistry domain, particularly in the study of natural products and their derivatives (Warnaar, 1976).

5. Reactions with Sulfur Halides

3-Methoxypropionic acid phenyl ester reacts with sulfur halides, particularly thionyl chloride, to yield various products. This reaction pathway is significant for the synthesis of complex organic compounds, such as substituted 1-benzothiophen systems (Bonnin, Cadby, Freeman & Ward, 1979).

6. Esterase Enzyme Studies

It is used in the study of esterases from Aspergillus niger. The specific interactions of the methyl esters of phenylalkanoic acids with the active site of esterases provide insights into enzyme specificity and mechanism (Kroon, Faulds, Brézillon & Williamson, 1997).

7. Atom Transfer Radical Polymerization

In the atom transfer radical polymerization of methyl methacrylate, derivatives of 3-methoxypropionic acid phenyl ester are used as initiators. This application is crucial in the field of polymer chemistry for synthesizing polymers with controlled properties (Wang, Zhu, Zhen-ping & Zhu, 2005).

8. Synthesis of Amino Acid Derivatives

3-Methoxypropionic acid phenyl ester is also used in the synthesis of all isomers of 3-phenylserines and 3-phenylisoserines, demonstrating its role in the production of specific amino acid derivatives (Hönig, Seufer-Wasserthal & Weber, 1990).

9. Rapid Synthesis Techniques

A microwave-assisted synthesis technique for substituted 3-phenylpropionic acids involves the use of 3-methoxypropionic acid phenyl ester. This represents a rapid and efficient method in organic synthesis (Sharma, Joshi & Sinha, 2003).

10. Oxidative Cleavage Studies

This compound is also significant in the study of the oxidative cleavage of electron-deficient acetylenes, providing insights into reaction mechanisms in organic chemistry (Sawaki, Inoue & Ogata, 1983).

11. Metabolic Pathway Research

The study of 3-phenylpropionic acid's metabolism in the context of acyl-CoA dehydrogenase activity involves its CoA ester, demonstrating its role in biochemical and medical research (Rinaldo, O’Shea, Welch & Tanaka, 1990).

12. Chiral Resolution Studies

The compound is used in the chiral resolution of secondary alcohols, indicating its application in the field of stereochemistry (Ichikawa & Ono, 2006).

13. Photoreaction Studies

The photoreaction of trans-β-(p-ethylbenzoyl)acrylic acid in methanol to give 3-methoxypropionic acid phenyl ester demonstrates its role in photochemistry research (Sugiyama, Kashima, Kataoka & Tanaka, 1970).

14. Superelectrophilic Activation Studies

In superelectrophilic activation studies, this compound reacts with benzene, forming various derivatives. This highlights its application in advanced organic synthesis techniques (Ryabukhin, Vasilyev & Vyazmin, 2012).

15. Catalytic Carbonylation

The catalytic carbonylation of benzylic substrates using derivatives of 3-methoxypropionic acid phenyl ester exemplifies its utility in regioselective synthesis in organic chemistry (Bonnet, Monteiro & Tkatchenko, 1998).

16. Biotechnological Production Studies

In biotechnology, this compound is crucial for understanding the biosynthetic pathways for the production of 3-hydroxypropionic acid, a key platform chemical (Jiang, Meng & Xian, 2009).

17. Microbial Reduction Studies

It is also utilized in the microbial reduction of certain acid esters, which are converted to enantiomerically pure chlorohydroxyesters. This process is significant in stereospecific synthesis (Cabon, Larchevěque, Buisson & Azerad, 1992).

18. Crystallographic Studies

The crystal structure of the (2R)-3,3,3-trifluoro-2methoxy-2-phenylpropionic acid ester demonstrates its importance in structural chemistry and crystallography (Doesburg, Petit & Merckx, 1982).

Safety And Hazards

Eigenschaften

IUPAC Name |

phenyl 3-methoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEXXGPXAISQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypropionic acid phenyl ester | |

CAS RN |

99186-46-6 | |

| Record name | phenyl 3-methoxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)